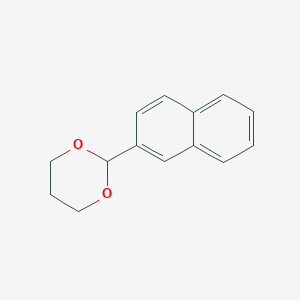
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for introducing the chloro and fluoro groups can vary, but often involve halogenation reactions using reagents like N-chlorosuccinimide (NCS) and Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available indole derivatives. The process typically includes halogenation, carboxylation, and purification steps to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones .
科学的研究の応用
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid has several scientific research applications, including:
Medicinal chemistry: Used as a building block for synthesizing potential drug candidates with antiviral, anticancer, and anti-inflammatory properties.
Biological studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-Chloro-4-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with the active site residues, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and derivative used.
類似化合物との比較
Similar Compounds
4-Fluoroindole: Another indole derivative with a fluoro substituent, used in similar applications.
3-Chloroindole: Lacks the fluoro group but shares similar chemical properties and reactivity.
Indole-2-carboxylic acid: The parent compound without the chloro and fluoro substituents.
Uniqueness
3-Chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of both chloro and fluoro groups can enhance its binding affinity to certain targets and improve its stability under various conditions .
特性
分子式 |
C9H5ClFNO2 |
|---|---|
分子量 |
213.59 g/mol |
IUPAC名 |
3-chloro-4-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClFNO2/c10-7-6-4(11)2-1-3-5(6)12-8(7)9(13)14/h1-3,12H,(H,13,14) |
InChIキー |
SOAANERNSRLUNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)C(=C(N2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



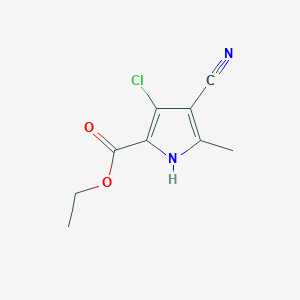
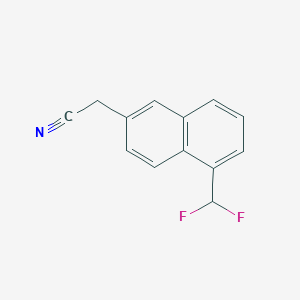
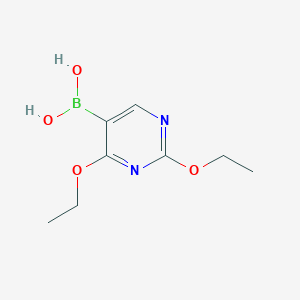
![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)
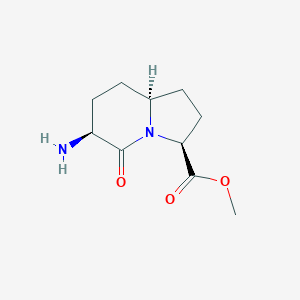
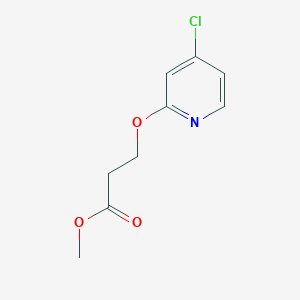

![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)
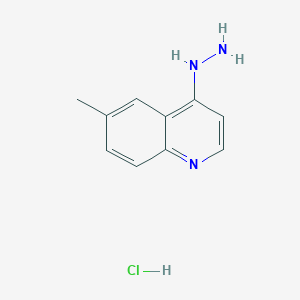
![Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid](/img/structure/B11891501.png)

